molecular formula C9H15F3O2 B14866380 4,4,4-trifluoro-2-(tetrahydro-2H-pyran-4-yl)butan-1-ol

4,4,4-trifluoro-2-(tetrahydro-2H-pyran-4-yl)butan-1-ol

Cat. No.: B14866380
M. Wt: 212.21 g/mol
InChI Key: MABYULVGIMRTBU-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-2-(tetrahydro-2H-pyran-4-yl)butan-1-ol is an organic compound that features a trifluoromethyl group and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-trifluoro-2-(tetrahydro-2H-pyran-4-yl)butan-1-ol typically involves the hydrogenation of 2,5-dihydropyran in the presence of a suitable catalyst such as platinum or silver . The reaction conditions can be adjusted based on the specific requirements of the laboratory or industrial setting.

Industrial Production Methods

In an industrial context, the production of this compound may involve the use of large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The choice of catalyst and reaction conditions would be optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-2-(tetrahydro-2H-pyran-4-yl)butan-1-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction . Substitution reactions may involve nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or hydrocarbons.

Mechanism of Action

The mechanism of action of 4,4,4-trifluoro-2-(tetrahydro-2H-pyran-4-yl)butan-1-ol involves its interaction with molecular targets and pathways within a given system. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,4-Trifluoro-2-(tetrahydro-2H-pyran-4-yl)butan-1-ol is unique due to the presence of both the trifluoromethyl group and the tetrahydropyran ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H15F3O2

Molecular Weight

212.21 g/mol

IUPAC Name

4,4,4-trifluoro-2-(oxan-4-yl)butan-1-ol

InChI

InChI=1S/C9H15F3O2/c10-9(11,12)5-8(6-13)7-1-3-14-4-2-7/h7-8,13H,1-6H2

InChI Key

MABYULVGIMRTBU-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C(CC(F)(F)F)CO

Origin of Product

United States

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